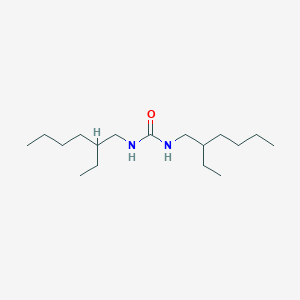
N,N'-Bis(2-ethylhexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-ethylhexyl)urea is an organic compound that belongs to the class of ureas. It is characterized by the presence of two 2-ethylhexyl groups attached to the nitrogen atoms of the urea moiety. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(2-ethylhexyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is considered mild, efficient, and scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Bis(2-ethylhexyl)urea often involves the reaction of 2-ethylhexylamine with urea under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-ethylhexyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: N,N’-Bis(2-ethylhexyl)urea can participate in substitution reactions where one or both of the 2-ethylhexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-Bis(2-ethylhexyl)urea has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: This compound has been investigated for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research has explored its potential therapeutic applications, particularly in drug delivery systems.
Industry: N,N’-Bis(2-ethylhexyl)urea is used in the production of polymers and as an additive in various industrial processes
Mechanism of Action
The mechanism by which N,N’-Bis(2-ethylhexyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-ethylhexyl)acetamide: This compound is similar in structure but contains an acetamide group instead of a urea moiety.
N,N’-Bis(2-ethylhexyl)perylene-3,4,9,10-tetracarboxylic diimide: Another related compound used in photoelectrochemical applications
Uniqueness
N,N’-Bis(2-ethylhexyl)urea is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form hydrogen bonds and its solubility in nonpolar solvents make it particularly valuable in supramolecular chemistry and industrial applications .
Properties
CAS No. |
182347-19-9 |
|---|---|
Molecular Formula |
C17H36N2O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
1,3-bis(2-ethylhexyl)urea |
InChI |
InChI=1S/C17H36N2O/c1-5-9-11-15(7-3)13-18-17(20)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H2,18,19,20) |
InChI Key |
XYTJQLPXUDAEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)NCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
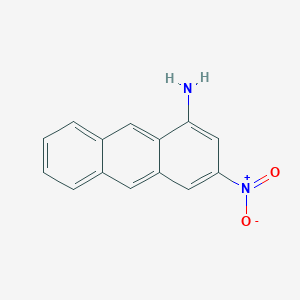
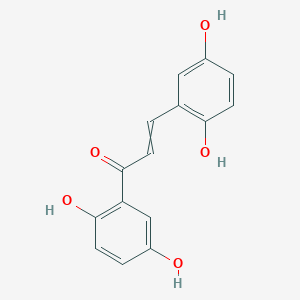

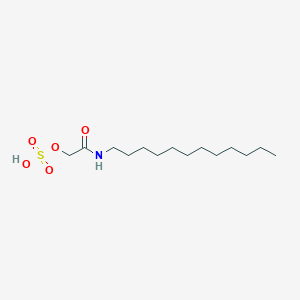

![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
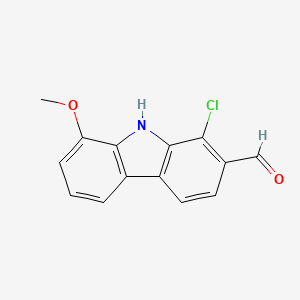
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
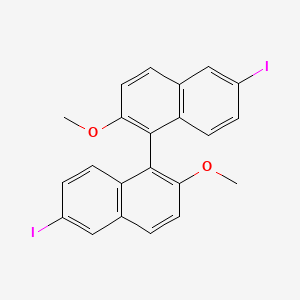
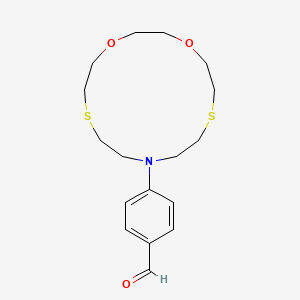
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
